molecular formula C9H15N5O B8721782 2-Hydrazino-4-morpholino-6-methylpyrimidine CAS No. 118121-87-2

2-Hydrazino-4-morpholino-6-methylpyrimidine

Cat. No. B8721782
M. Wt: 209.25 g/mol
InChI Key: HTLBDRJOWXTPDM-UHFFFAOYSA-N
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Patent
US07919528B2

Procedure details

To a solution of 2,4-dichloro-6-methylpyrimidine (0.41 g, 2.50 mmol) in MeOH (5 mL) was added morpholine (0.5 mL, 5.73 mmol). The solution was stirred for 30 min at room temperature, and then hydrazine monohydrate (1.0 mL, 20.6 mmol) was added. The solution was then heated at 60° C. and stirred for 16 h. The solution was then cooled to room temperature and purified by reverse phase HPLC to afford 0.31 g of the title compound (59%) as a waxy white solid. MH+210.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.O.[NH2:17][NH2:18]>CO>[NH:17]([C:2]1[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[C:4]([CH3:9])[N:3]=1)[NH2:18] |f:2.3|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 60° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C1=NC(=CC(=N1)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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